![molecular formula C6H8N4O B12858651 2,3-Diaminopyrrolo[2,3-b]pyrrol-1(6H)-ol](/img/structure/B12858651.png)
2,3-Diaminopyrrolo[2,3-b]pyrrol-1(6H)-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diaminopyrrolo[2,3-b]pyrrol-1(6H)-ol is a nitrogen-containing heterocyclic compound Heterocyclic compounds are a significant class of organic compounds that contain a ring structure composed of at least one atom other than carbon This particular compound features a pyrrole ring fused with another pyrrole ring, forming a unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diaminopyrrolo[2,3-b]pyrrol-1(6H)-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-cyanoketones with ammonia or amines can lead to the formation of the desired pyrrole derivatives . Another approach involves the use of enals and pyrrol-4-ones in a [3+3] annulation reaction catalyzed by N-heterocyclic carbenes, which provides the core structure with good enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. The use of readily available and inexpensive starting materials, along with efficient catalytic systems, can enhance the feasibility of large-scale production. Additionally, the development of continuous flow processes and automation can further streamline the industrial synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Diaminopyrrolo[2,3-b]pyrrol-1(6H)-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of suitable catalysts or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various alkyl or acyl groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
2,3-Diaminopyrrolo[2,3-b]pyrrol-1(6H)-ol has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2,3-Diaminopyrrolo[2,3-b]pyrrol-1(6H)-ol involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit kinase activity by binding to the active site of the enzyme, thereby blocking its function . The compound’s structure allows it to interact with various biological targets, making it a versatile molecule for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar bicyclic structure and exhibit a wide range of biological activities, including antimicrobial and antitumor properties.
Pyrrolo[3,4-c]pyrazol-6(1H)-ones: These compounds also feature a fused pyrrole ring and have been studied for their potential as drug candidates.
Uniqueness
2,3-Diaminopyrrolo[2,3-b]pyrrol-1(6H)-ol is unique due to the presence of both amino and hydroxyl groups, which provide additional sites for chemical modification and enhance its versatility in various applications. Its ability to undergo diverse chemical reactions and its potential as a scaffold for drug discovery further distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C6H8N4O |
|---|---|
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
6-hydroxy-1H-pyrrolo[2,3-b]pyrrole-4,5-diamine |
InChI |
InChI=1S/C6H8N4O/c7-4-3-1-2-9-6(3)10(11)5(4)8/h1-2,9,11H,7-8H2 |
Clé InChI |
UPAZBPKDLALLHZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC2=C1C(=C(N2O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethyl-2-methyl-5-phenylbenzo[d]oxazol-3-ium methyl sulfate](/img/structure/B12858572.png)

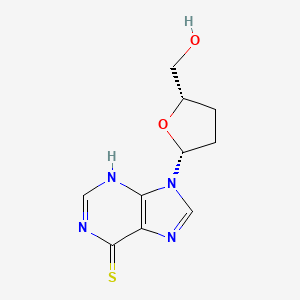
![4-Methyl-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12858588.png)



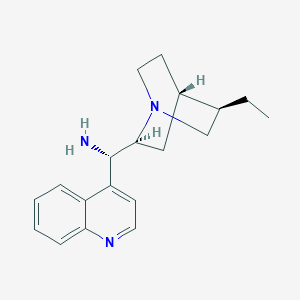
![4-Bromo-2-cyanobenzo[d]oxazole](/img/structure/B12858628.png)
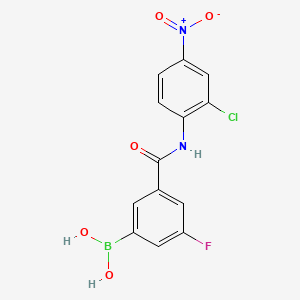
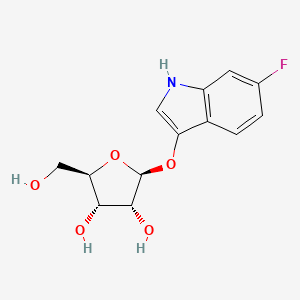

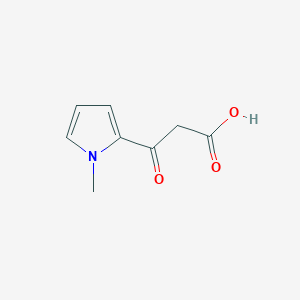
![2,3-Dihydro-[1,4]oxazino[2,3,4-hi]indole](/img/structure/B12858634.png)
